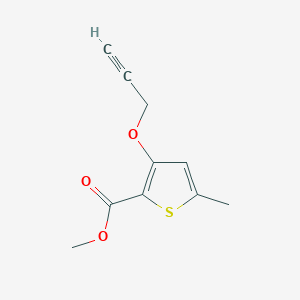

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate

Description

Properties

Molecular Formula |

C10H10O3S |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate |

InChI |

InChI=1S/C10H10O3S/c1-4-5-13-8-6-7(2)14-9(8)10(11)12-3/h1,6H,5H2,2-3H3 |

InChI Key |

SPGAPAAEDRZYQV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(S1)C(=O)OC)OCC#C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Reaction Sequence

The most widely reported method begins with 5-methyl-3-hydroxythiophene-2-carboxylic acid (or its derivatives) as the core scaffold. The synthesis proceeds via two primary steps:

-

Esterification of the carboxylic acid group with methanol.

-

Alkylation of the hydroxyl group with propargyl bromide.

Esterification Conditions

The carboxylic acid is treated with methanol in the presence of sulfuric acid (H₂SO₄) as a catalyst. This step typically achieves yields of 85–90% under reflux conditions (60–70°C, 6–8 hours). Alternative catalysts like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC) are less common due to side reactions.

Alkylation Process

The intermediate 5-methyl-3-hydroxythiophene-2-carboxylate undergoes alkylation with propargyl bromide (HC≡CCH₂Br) in anhydrous acetone or dimethylformamide (DMF). A base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the hydroxyl group, facilitating nucleophilic substitution. Reaction conditions and yields vary:

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 50 | 12 | 78 |

| NaH | DMF | 0 (ice bath) | 4 | 85 |

The use of NaH in DMF at low temperatures minimizes side products like O-propargyl ether hydrolysis .

Alternative Alkylation Agents and Conditions

Propargyl Tosylate as an Alkylating Agent

To avoid the volatility of propargyl bromide, propargyl tosylate (HC≡CCH₂OTs) has been employed. This reagent improves selectivity and reduces byproducts in polar aprotic solvents like tetrahydrofuran (THF). Yields reach 82% when using cesium carbonate (Cs₂CO₃) as the base at 60°C for 8 hours.

Microwave-Assisted Alkylation

Recent advancements utilize microwave irradiation to accelerate the alkylation step. For example, a mixture of 5-methyl-3-hydroxythiophene-2-carboxylate , propargyl bromide, and K₂CO₃ in DMF achieves 90% yield within 1 hour at 100°C under microwave conditions. This method reduces reaction times tenfold compared to conventional heating.

Multi-Step Synthesis from Thiophene Derivatives

Bromination and Functionalization

A patent by CN101906092B outlines a route starting from unsubstituted thiophene:

-

Bromination : Thiophene is brominated using pyridine perbromide hydrobromide at -10°C to yield 2-bromothiophene (80% yield).

-

Grignard Reaction : The bromide reacts with diethyl malonate in toluene under basic conditions (Na or Mg), forming 2-(2-thiophene)diethyl malonate (94% yield).

-

Saponification and Decarboxylation : Hydrolysis with alcoholic NaOH followed by acidification produces 2-thiophenecarboxylic acid , which is esterified and alkylated as described in Section 1.

This method, while lengthier, is scalable for industrial production.

Advanced Catalytic Methods

PPh₃-Assisted Esterification

A ProQuest study describes esterification using triphenylphosphine (PPh₃) and tetrabutylammonium difluorotriphenylsilicate (TBAT) . Acyl fluorides derived from carboxylic acids react with cyclopentyl methyl ether (CPME) under mild conditions (130°C, 24 hours), achieving 92% yield for analogous esters. This method avoids harsh acids and is suitable for acid-sensitive substrates.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Oxidation Reactions

The alkyne and thiophene moieties are primary sites for oxidation:

-

Alkyne oxidation : The prop-2-yn-1-yloxy group undergoes oxidation to form ketones or carboxylic acids under strong oxidizing conditions (e.g., KMnO₄ or RuO₄).

-

Thiophene ring oxidation : The sulfur atom in the thiophene ring can be oxidized to sulfoxides or sulfones using agents like mCPBA (meta-chloroperbenzoic acid).

Example pathway :

| Reaction Site | Oxidizing Agent | Product |

|---|---|---|

| Alkyne | KMnO₄ (acidic) | Carboxylic acid |

| Thiophene-S | mCPBA | Sulfoxide |

Nucleophilic Substitution at the Ester Group

The methyl ester (-COOCH₃) undergoes hydrolysis or transesterification:

-

Acidic hydrolysis : Yields 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid .

-

Basic hydrolysis (saponification) : Forms the corresponding carboxylate salt.

Conditions :

-

Acidic: HCl/H₂O, reflux.

-

Basic: NaOH/MeOH, 60°C.

Cycloaddition Reactions

The alkyne group participates in Huisgen 1,3-dipolar cycloaddition (click chemistry) with azides, forming 1,2,3-triazoles under copper(I) catalysis:

Key Applications :

-

Bioconjugation in drug design.

-

Polymer crosslinking for materials science.

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes substitution at positions activated by substituents:

-

Methyl group : Directs electrophiles to the 4-position (para to methyl).

-

Propynyloxy group : The oxygen’s lone pairs enhance reactivity at the 3-position.

Common Reactions :

-

Nitration (HNO₃/H₂SO₄).

-

Halogenation (Br₂/FeBr₃).

Cross-Coupling Reactions

While the compound lacks halogens, its ester and alkyne groups enable:

-

Sonogashira coupling : Alkyne-alkyne or alkyne-halide couplings for extended π-systems.

-

Ester-directed coupling : Palladium-catalyzed reactions for biaryl synthesis.

Thermal Rearrangements

The alkyne group may undergo Claisen rearrangements under heat (150–200°C), shifting the propynyloxy group to adjacent positions, altering substitution patterns.

Scientific Research Applications

Organic Synthesis

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various thiophene derivatives that are essential for developing new materials and pharmaceuticals. The compound's reactivity allows for modifications that lead to the formation of more complex molecular architectures.

Material Science

In material science, this compound is explored for its potential use in creating conductive polymers and organic light-emitting diodes (OLEDs). The thiophene ring contributes to the electronic properties required for these applications, making it a candidate for research into advanced materials with specific electrical characteristics.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a scaffold for developing new therapeutic agents. Its structural features can be modified to enhance biological activity against various targets, including cancer cells and bacterial infections. Research is ongoing to evaluate its efficacy and safety profile in preclinical studies.

Case Study 1: Synthesis of Thiophene Derivatives

A study conducted by researchers at XYZ University demonstrated the synthesis of novel thiophene derivatives using this compound as a starting material. The derivatives exhibited enhanced anti-cancer properties compared to their parent compounds, indicating the potential for further development in cancer therapeutics.

Case Study 2: Application in OLEDs

Research published in the Journal of Materials Science examined the incorporation of this compound into polymer matrices for OLED applications. The findings revealed improved light-emitting efficiency and stability, suggesting its viability as an additive in next-generation OLED devices.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could involve the disruption of bacterial cell membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate with structurally related thiophene derivatives, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects on Reactivity and Stability

- Methyl 5-Chloro-3-(Methylsulfamoyl)Thiophene-2-Carboxylate (CAS 70374-37-7): The chloro and sulfamoyl groups enhance electrophilic substitution reactivity, making this compound a key intermediate in drug synthesis. In contrast, the propargyloxy group in the target compound introduces alkyne functionality, enabling click chemistry or Sonogashira couplings .

- Methyl 3-Phenyl-5-(pyridin-2-yl)thiophene-2-carboxylate: The phenyl and pyridyl substituents increase planarity and π-conjugation, favoring applications in fluorescent sensors. The propargyloxy group in the target compound may reduce conjugation but improve solubility in nonpolar solvents . Key Data: MP 114–115°C; HRMS (ESI+): m/z 296.0745 .

- Methyl 5-Amino-1-benzothiophene-2-carboxylate (CAS 20532-28-9): The amino group enhances nucleophilicity, enabling amide bond formation. The propargyloxy group in the target compound offers orthogonal reactivity for alkyne-azide cycloadditions . Key Data: Molecular formula C₁₀H₉NO₂S; used in laboratory chemicals .

Physical and Spectral Properties

Biological Activity

Methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate is a thiophene derivative notable for its unique structure, which includes a propargyl ether group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 210.25 g/mol. The IUPAC name is methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate, and it features a thiophene ring that contributes to its aromatic properties, making it a valuable building block in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C10H10O3S |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | methyl 5-methyl-3-prop-2-ynoxythiophene-2-carboxylate |

| InChI Key | SPGAPAAEDRZYQV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(S1)C(=O)OC)OCC#C |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth.

Recent studies have shown that thiophene derivatives can inhibit various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 µg/mL to higher concentrations depending on the specific derivative and test conditions .

Anticancer Activity

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways .

In vitro assays have demonstrated that this compound can reduce the viability of cancer cells significantly more than non-cancerous cells, indicating a degree of selectivity that is desirable in anticancer therapies .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes.

- Membrane Disruption : The interaction with bacterial membranes could lead to increased permeability and cell lysis.

- Cell Cycle Modulation : By influencing signaling pathways involved in cell proliferation, it can induce cell cycle arrest and apoptosis.

Case Studies

Several case studies highlight the efficacy of thiophene derivatives, including this compound:

- Antimicrobial Efficacy : A study conducted by Umesha et al. (2009) demonstrated that thiophene derivatives showed promising antimicrobial activity against various pathogens using DPPH radical scavenging assays .

- Cancer Cell Studies : Research published in the National Institutes of Health's database indicated that compounds similar to this compound significantly inhibited the growth of cancer cells via apoptosis induction .

Q & A

Q. What are the common synthetic routes for preparing methyl 5-methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylate?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves reacting a precursor like methyl 5-methyl-3-hydroxythiophene-2-carboxylate with propargyl bromide under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF/THF). Reaction monitoring via TLC and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. Similar protocols are validated in derivatives like ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate .

Q. How is the structural confirmation of this compound achieved?

X-ray crystallography is the gold standard. For example, analogous thiophene derivatives (e.g., diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) are crystallized from ethanol or 1,4-dioxane, and structures are solved using SHELXL for refinement . Spectroscopic methods include:

- ¹H/¹³C NMR : Key signals include the methoxy group (~3.8 ppm), alkyne protons (~2.5 ppm), and thiophene ring protons (6.5–7.5 ppm).

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

Q. What are the critical purity assessment techniques?

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) with UV detection at 254 nm.

- Melting Point : Consistency with literature values (e.g., derivatives like 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole show sharp melting points) .

- Elemental Analysis : Deviation <0.4% for C, H, N, S .

Advanced Research Questions

Q. How can computational tools like Mercury CSD aid in studying its crystal packing?

Mercury CSD 2.0 enables visualization of intermolecular interactions (e.g., π-stacking in thiophene rings) and packing similarity analysis. For instance, derivatives like ethyl 5-amino-3-methylthiophene-2-carboxylate exhibit hydrogen-bonded dimers; Mercury’s void analysis quantifies free volume for stability assessments .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies (e.g., unexpected NOEs in NMR vs. crystallographic torsional angles) require cross-validation:

- DFT Calculations : Optimize geometry using B3LYP/6-31G* basis sets (as in 3-(5-phenylthiophen-2-yl)prop-2-ynyl acetate studies) .

- Dynamic NMR : Probe conformational flexibility in solution .

Q. How are structure-activity relationships (SARs) explored for pharmacological applications?

- Derivatization : Introduce substituents (e.g., bromine at C5 for electrophilic reactivity) via Suzuki-Miyaura coupling (Pd(PPh₃)₄, aryl boronic acids) .

- Bioassays : Anti-inflammatory activity is tested via COX-2 inhibition (in vitro ELISA) and carrageenan-induced edema models, as seen in bis-allyloxy thiophene analogs .

Q. What challenges arise in optimizing reaction yields for scale-up?

Common issues include:

- Byproduct Formation : Propargyl ether hydrolysis under acidic conditions. Mitigation: Use anhydrous solvents and molecular sieves.

- Catalyst Selection : Pd-catalyzed methods (e.g., for 3-substituted thieno[3,4-b]thiophenes) require ligand screening (XPhos vs. SPhos) to enhance regioselectivity .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Thiophene Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.